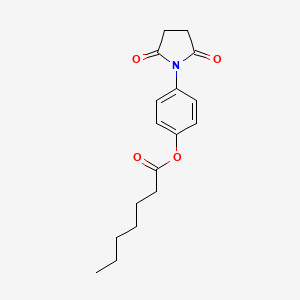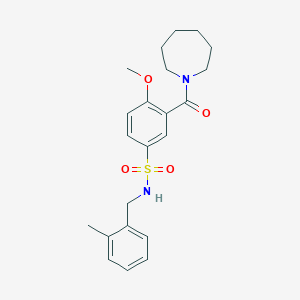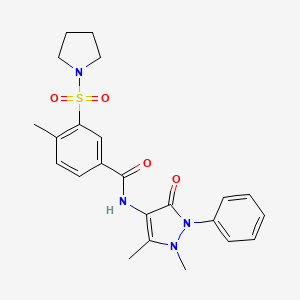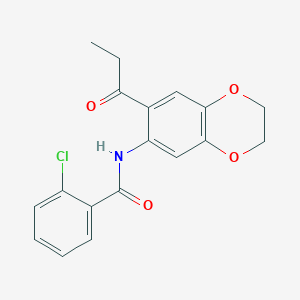
N-(naphthalen-1-yl)-3,5-dinitro-2-(piperidin-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(naphthalen-1-yl)-3,5-dinitro-2-(piperidin-1-yl)benzamide is a complex organic compound known for its potential applications in medicinal chemistry and material science. This compound features a naphthalene ring, a benzamide core, and a piperidine moiety, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphthalen-1-yl)-3,5-dinitro-2-(piperidin-1-yl)benzamide typically involves multiple steps, including nitration, amidation, and coupling reactions. One common synthetic route starts with the nitration of naphthalene to form 1-nitronaphthalene. This intermediate is then subjected to further nitration to yield 1,3,5-trinitronaphthalene. The trinitro compound undergoes reduction to form 3,5-dinitro-1-naphthylamine, which is then coupled with 2-chlorobenzoyl chloride in the presence of a base to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
N-(naphthalen-1-yl)-3,5-dinitro-2-(piperidin-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields the corresponding amines, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
N-(naphthalen-1-yl)-3,5-dinitro-2-(piperidin-1-yl)benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of N-(naphthalen-1-yl)-3,5-dinitro-2-(piperidin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The nitro groups can participate in redox reactions, generating reactive intermediates that can interact with biological molecules. The piperidine moiety may enhance the compound’s ability to cross biological membranes and reach intracellular targets. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-(naphthalen-1-yl)-3,5-dinitrobenzamide: Lacks the piperidine moiety, which may affect its biological activity and chemical reactivity.
N-(naphthalen-1-yl)-2-(piperidin-1-yl)benzamide:
3,5-dinitro-2-(piperidin-1-yl)benzamide: Lacks the naphthalene ring, which may reduce its overall stability and versatility.
Uniqueness
N-(naphthalen-1-yl)-3,5-dinitro-2-(piperidin-1-yl)benzamide is unique due to the combination of its structural features, including the naphthalene ring, nitro groups, and piperidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C22H20N4O5 |
|---|---|
分子量 |
420.4 g/mol |
IUPAC名 |
N-naphthalen-1-yl-3,5-dinitro-2-piperidin-1-ylbenzamide |
InChI |
InChI=1S/C22H20N4O5/c27-22(23-19-10-6-8-15-7-2-3-9-17(15)19)18-13-16(25(28)29)14-20(26(30)31)21(18)24-11-4-1-5-12-24/h2-3,6-10,13-14H,1,4-5,11-12H2,(H,23,27) |
InChIキー |
HGVLUNFVUOHXMY-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)NC3=CC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-oxo-1,2,6a,9b-tetrahydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid](/img/structure/B15153622.png)

![4,12-dibenzyl-8-(4-chlorophenyl)-6,10-dimethyl-2-oxa-4,5,11,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(9),3(7),5,10-tetraene](/img/structure/B15153636.png)

![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl benzoate](/img/structure/B15153654.png)


![1-{3-bromo-4-[(4-chlorobenzyl)oxy]phenyl}-N-(2-chlorobenzyl)methanamine](/img/structure/B15153671.png)
![ethyl 4-[(E)-1H-indol-3-yldiazenyl]benzoate](/img/structure/B15153677.png)
![N-[4-(acetylamino)phenyl]-4-[allyl(methylsulfonyl)amino]benzamide](/img/structure/B15153682.png)
![N-(5-chloropyridin-2-yl)-2-{[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]sulfanyl}butanamide](/img/structure/B15153687.png)
![5-{[2-(Benzyloxy)-5-chlorobenzyl]amino}-2-(morpholin-4-yl)benzoic acid](/img/structure/B15153695.png)
![2-chloro-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide](/img/structure/B15153705.png)
![N-[3-(morpholin-4-yl)propyl]-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B15153710.png)
